2-[4-(pyrrolidine-1-sulfonyl)phenyl]ethan-1-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-pyrrolidin-1-ylsulfonylphenyl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2S/c13-8-7-11-3-5-12(6-4-11)17(15,16)14-9-1-2-10-14/h3-6H,1-2,7-10,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJCNFLGKVLCIBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)CCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Strategic Approaches
Retrosynthetic Analysis for 2-[4-(pyrrolidine-1-sulfonyl)phenyl]ethan-1-amine and Related Scaffolds
Retrosynthetic analysis, or the disconnection approach, is a foundational strategy for devising a synthetic route by deconstructing the target molecule into simpler, commercially available starting materials. lkouniv.ac.in For this compound, several logical disconnections can be proposed, focusing on the key functional groups: the primary amine, the sulfonamide linkage, and the ethyl bridge.
A primary disconnection strategy involves breaking the C-N bond of the ethylamine (B1201723) side chain. This suggests a synthetic route where the amino group is introduced in a late stage of the synthesis, for instance, through the reduction of a corresponding nitrile or nitro group. This approach is advantageous as it avoids potential complications with the reactive amine group during earlier synthetic steps.
Another key disconnection is at the sulfonamide S-N bond. This simplifies the molecule into a 4-(2-aminoethyl)benzenesulfonyl chloride precursor and pyrrolidine (B122466). This is a direct and common method for forming sulfonamides. researchgate.net A related disconnection breaks the aryl-S bond, which points to a synthesis involving the sulfonation of a phenethylamine (B48288) derivative. The choice between these routes often depends on the availability and reactivity of the starting materials and the desired regioselectivity.
Further analysis can break the C-C bond of the ethyl side chain, suggesting a synthesis involving the coupling of a benzyl (B1604629) derivative with a one-carbon unit. For instance, a 4-(pyrrolidine-1-sulfonyl)benzyl halide could be reacted with a cyanide source, followed by reduction.
A plausible retrosynthetic pathway is outlined below:
Target Molecule: this compound
Disconnection 1 (C-N bond of amine): Functional group interconversion (FGI) leads to 2-[4-(pyrrolidine-1-sulfonyl)phenyl]acetonitrile. This intermediate can be synthesized from 4-(pyrrolidine-1-sulfonyl)benzyl chloride.
Disconnection 2 (S-N bond of sulfonamide): This breaks the molecule into 4-(2-aminoethyl)benzene-1-sulfonyl chloride and pyrrolidine.
Disconnection 3 (Aryl-S bond): FGI on the target could lead to 2-phenylethanamine, which would then undergo sulfonation, chlorosulfonation, and reaction with pyrrolidine. This route can be challenging due to regioselectivity issues during the sulfonation of the aromatic ring.
Often, a combination of these strategies is employed to develop the most efficient and high-yielding synthetic route. For example, a strategy might involve preparing the corresponding nitro derivative first, which can then be chemoselectively reduced to the desired amine. researchgate.net
Synthesis of Key Precursors and Intermediates for the this compound Structure
The successful synthesis of the target compound relies on the efficient preparation of several key precursors and intermediates.
Preparation of Substituted Phenacyl Bromide Derivatives and Related Electrophiles
Substituted phenacyl bromides are versatile electrophiles used in the construction of the phenethylamine skeleton. A common method for their preparation is the bromination of the corresponding substituted acetophenone (B1666503). For the synthesis of precursors to this compound, a key intermediate would be a 4-substituted acetophenone.
The synthesis often starts with a Friedel-Crafts acylation of a suitable benzene (B151609) derivative. For instance, benzenesulfonyl chloride can be acylated to form 4-acetylbenzenesulfonyl chloride. This intermediate can then be reacted with pyrrolidine to form 4-acetyl-N,N-tetramethylenebenzenesulfonamide. Subsequent α-bromination of this acetophenone derivative, typically using bromine in acetic acid or N-bromosuccinimide (NBS), yields the corresponding phenacyl bromide. This electrophile can then be used in subsequent steps to build the ethylamine side chain.
Incorporation of the Pyrrolidine-1-sulfonylarene Moiety
The pyrrolidine-1-sulfonylarene moiety is a crucial part of the target molecule's structure. Its incorporation is typically achieved through the reaction of a substituted benzenesulfonyl chloride with pyrrolidine. This is a standard nucleophilic substitution reaction at the sulfonyl group.
The reaction is generally carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct. The choice of solvent can vary, with dichloromethane, tetrahydrofuran (B95107) (THF), or N,N-dimethylformamide (DMF) being common options. researchgate.net The reaction conditions are usually mild, often proceeding at room temperature.
For instance, if the synthetic strategy involves building the sulfonamide at an early stage, a starting material like 4-chlorosulfonylphenylacetic acid could be reacted with pyrrolidine. The resulting acid can then be converted to the corresponding amine through various methods like the Curtius, Hofmann, or Schmidt rearrangement, or by reduction of a derived amide.
Construction of the β-Phenethylamine Backbone
The β-phenethylamine backbone is a common structural motif in many biologically active compounds. mdpi.com There are several established methods for its construction:
Reduction of β-nitrostyrenes: A substituted benzaldehyde (B42025) can be condensed with nitromethane (B149229) in the presence of a base (Henry reaction) to form a β-nitrostyrene. Subsequent reduction of the nitro group and the double bond, often achieved using lithium aluminum hydride (LiAlH4) or catalytic hydrogenation (e.g., with H2/Pd-C), yields the desired phenethylamine.
Reduction of Phenylacetonitriles: A substituted benzyl halide can be reacted with a cyanide salt (e.g., NaCN or KCN) to form a phenylacetonitrile. This nitrile can then be reduced to the corresponding primary amine using reagents like LiAlH4, borane (B79455) (BH3), or through catalytic hydrogenation.
From Phenylacetic Acids: A substituted phenylacetic acid can be converted to the corresponding amide, which is then reduced to the amine using a powerful reducing agent like LiAlH4. Alternatively, the Curtius or Hofmann rearrangement can be employed to convert the carboxylic acid derivative into the amine with one less carbon atom, which would require starting with a phenylpropionic acid derivative.
Multistep Synthesis Approaches and Optimization for Yield and Purity
One potential synthetic route is as follows:
Chlorosulfonation of Phenylacetonitrile: Phenylacetonitrile is reacted with chlorosulfonic acid to introduce the sulfonyl chloride group at the para position.
Sulfonamide Formation: The resulting 4-(cyanomethyl)benzenesulfonyl chloride is reacted with pyrrolidine in the presence of a base to form 2-[4-(pyrrolidine-1-sulfonyl)phenyl]acetonitrile.
Nitrile Reduction: The nitrile group is then reduced to the primary amine using a suitable reducing agent like lithium aluminum hydride or catalytic hydrogenation to yield the final product.
Table 1: Comparison of Potential Synthetic Routes
| Route | Starting Material | Key Steps | Potential Advantages | Potential Challenges |
|---|---|---|---|---|
| A | Phenylacetonitrile | 1. Chlorosulfonation 2. Sulfonamide formation 3. Nitrile reduction | Convergent, builds complexity on a simple starting material. | Harsh conditions for chlorosulfonation, regioselectivity control. |
| B | 4-Bromobenzaldehyde | 1. Henry reaction with nitromethane 2. Sulfonylation (e.g., via sulfinate) 3. Reaction with pyrrolidine 4. Nitro reduction | Well-established reactions for backbone construction. | Longer sequence, potential for side reactions. |
| C | 2-Phenylethanamine | 1. N-protection 2. Chlorosulfonation 3. Sulfonamide formation 4. Deprotection | Direct functionalization of the phenethylamine core. | Regiocontrol in electrophilic aromatic substitution, protection/deprotection steps add to the length. |
Optimization strategies involve screening different reagents, catalysts, solvents, and reaction temperatures for each step to improve yields and minimize byproducts. Purification at intermediate stages, often using column chromatography or recrystallization, is crucial for obtaining a high-purity final compound.
Catalytic Methodologies in the Synthesis of Sulfonamide and Phenethylamine Derivatives
Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability.
For the formation of the sulfonamide bond, while the reaction between a sulfonyl chloride and an amine is highly reliable, catalytic methods are being developed. For instance, transition-metal-catalyzed cross-coupling reactions can form the S-N bond from sulfonyl halides and amines or their derivatives.
In the construction of the phenethylamine backbone, catalytic approaches are well-established. Catalytic hydrogenation for the reduction of nitriles and nitrostyrenes is a cornerstone of this chemistry. Catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO2), and Raney nickel are commonly used.
More recently, photoredox catalysis in conjunction with nickel catalysis has emerged as a powerful tool for cross-electrophile coupling. acs.org This methodology can be applied to couple aryl halides with aziridines to form β-phenethylamine scaffolds under mild conditions. acs.org Such advanced catalytic systems offer new avenues for the synthesis of complex phenethylamine derivatives with high functional group tolerance and improved efficiency.
Table 2: Examples of Catalytic Methods
| Transformation | Catalytic Method | Typical Catalyst | Advantages |
|---|---|---|---|
| Nitrile Reduction | Catalytic Hydrogenation | Raney Ni, Pd/C, Rh/Al2O3 | High yield, clean reaction, atom economy. |
| Nitroalkene Reduction | Catalytic Hydrogenation | Pd/C, PtO2 | Simultaneous reduction of nitro group and C=C bond. |
| C-N Bond Formation | Buchwald-Hartwig Amination | Palladium complexes with phosphine (B1218219) ligands | Applicable to sulfonamide synthesis from aryl halides. |
| C-C Bond Formation | Ni/Photoredox Cross-Electrophile Coupling | Ni catalyst (e.g., NiBr2·glyme) and a photoredox catalyst | Mild conditions, broad substrate scope for phenethylamine synthesis. acs.org |
Transition Metal-Catalyzed Reactions (e.g., Ni/Photoredox Cross-Electrophile Coupling, Pd-Catalyzed Amination)
Transition metal catalysis provides powerful and versatile methods for the formation of key carbon-carbon and carbon-nitrogen bonds integral to the structure of this compound.
Ni/Photoredox Cross-Electrophile Coupling: The construction of the β-phenethylamine scaffold can be efficiently achieved through modern cross-coupling strategies. A notable approach is the Ni/photoredox-catalyzed cross-electrophile coupling of aliphatic aziridines with aryl iodides. nih.govucla.edufao.orgacs.org This mild and modular method uses visible light and an inexpensive organic photocatalyst, avoiding the need for stoichiometric heterogeneous reductants. nih.govacs.org In this strategy, an appropriately substituted N-protected aziridine (B145994) can be coupled with an aryl iodide bearing the pyrrolidine-1-sulfonyl group. Mechanistic studies suggest that the reaction may proceed through a nucleophilic iodide-mediated ring-opening of the aziridine to form a β-iodoamine intermediate, which then undergoes photocatalytic Ni-catalyzed cross-coupling. nih.govacs.org This approach is advantageous for its modularity, allowing for the late-stage introduction of diverse aryl groups. nih.gov
Pd-Catalyzed Amination: The Buchwald-Hartwig amination is a cornerstone of modern C–N bond formation and is highly relevant for two key linkages in the target molecule: the sulfonamide bond and the potential amination of an aryl halide precursor. nih.gov While sulfonamides are classically formed from sulfonyl chlorides and amines, Pd-catalyzed methods offer an alternative route. More significantly, this reaction is a premier method for coupling amines with aryl halides. For instance, a precursor like 4-bromobenzenesulfonyl chloride could first be reacted with pyrrolidine, followed by a Pd-catalyzed amination with a suitable amine to construct the phenethylamine side chain, or vice versa. researchgate.net The choice of ligand is critical for reaction efficiency, with dialkylbiaryl phosphines being particularly effective for a wide range of substrates. nih.gov These reactions can be performed under microwave irradiation to accelerate the process and improve yields. beilstein-journals.org
| Reaction Type | Catalyst System | Key Bond Formed | Typical Substrates | Advantages | Reference |
|---|---|---|---|---|---|
| Ni/Photoredox Coupling | Ni catalyst (e.g., NiBr₂·diglyme), photocatalyst (e.g., 4CzIPN), amine reductant | Aryl C(sp²)–Alkyl C(sp³) | Aliphatic aziridines, Aryl iodides | Mild conditions, high modularity, avoids stoichiometric reductants | nih.govacs.org |
| Pd-Catalyzed Amination | Pd precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃), phosphine ligand (e.g., X-Phos, BINAP), base (e.g., KOt-Bu, Cs₂CO₃) | Aryl C(sp²)–N | Aryl halides/triflates, Amines/Amides | High efficiency, broad substrate scope, well-established | nih.govbeilstein-journals.org |
Biocatalysis and Enzymatic Transformations in Chiral Synthesis
The presence of a stereocenter in the ethan-1-amine moiety makes biocatalysis an exceptionally attractive strategy for synthesizing this compound with high enantiopurity. Enzymes offer unparalleled selectivity under mild, environmentally benign conditions. researchgate.net
Enzymatic Reductive Amination: A powerful approach for chiral amine synthesis is the asymmetric reductive amination of a ketone precursor. mdpi.com Imine reductases (IREDs) or reductive aminases (RedAms) can catalyze the conversion of a corresponding acetophenone derivative, 4'-(pyrrolidine-1-sulfonyl)acetophenone, directly into the desired chiral amine using ammonia (B1221849) as the amine source. mdpi.com This one-step conversion is highly efficient and can achieve excellent enantiomeric excess (>99%). mdpi.commdpi.com
Chemoenzymatic Cascades: One-pot chemoenzymatic processes have been developed to transform simple starting materials into valuable chiral amines. For instance, a process combining a Pd/Cu-catalyzed Wacker oxidation of a styrene (B11656) derivative to an acetophenone, followed by an in-situ enzymatic reductive amination, can produce the target amine with quantitative conversion and high enantioselectivity. nih.govacs.org This method formally achieves an asymmetric hydroamination of an alkene. nih.gov
Kinetic Resolution: Another biocatalytic strategy is the kinetic resolution of a racemic amine. Lipases can be used for the enantioselective N-acylation of the racemic amine, allowing for the separation of the two enantiomers. mdpi.com Additionally, monoamine oxidases (MAOs) can be employed in deracemization processes, which involve the selective oxidation of one enantiomer followed by a non-selective chemical reduction of the resulting imine back to the racemic amine, eventually converting all of the material to the desired enantiomer. mdpi.comnih.govresearchgate.net
| Strategy | Enzyme Class | Precursor | Key Transformation | Outcome | Reference |
|---|---|---|---|---|---|
| Asymmetric Synthesis | Imine Reductase (IRED) / Reductive Aminase (RedAm) | Ketone | Ketone + NH₃ ⟶ Chiral Amine | High enantiomeric excess (ee >99%) | mdpi.commdpi.com |
| Chemoenzymatic Cascade | Oxidase + Reductive Aminase | Alkene (Styrene derivative) | Alkene ⟶ Ketone ⟶ Chiral Amine | One-pot synthesis, quantitative conversion | nih.govacs.org |
| Deracemization | Monoamine Oxidase (MAO) + Chemical Reductant | Racemic Amine | Enantioselective oxidation followed by non-selective reduction | Conversion of racemate to a single enantiomer | mdpi.com |
Stereoselective Synthesis of Pyrrolidine-Containing Scaffolds
The pyrrolidine ring is a common motif in pharmaceuticals, and its stereoselective synthesis is a well-developed field. mdpi.comnih.gov These methods can be broadly classified into two categories: functionalization of an existing chiral pyrrolidine (e.g., from the chiral pool) or stereoselective cyclization of an acyclic precursor. mdpi.comnih.gov
Cycloaddition Reactions: The 1,3-dipolar cycloaddition of azomethine ylides with alkenes is a highly effective and stereocontrolled method for constructing substituted pyrrolidines. rsc.orgenamine.net This reaction creates a five-membered ring with high regioselectivity and diastereoselectivity. rsc.orgrsc.org The azomethine ylide can be generated in situ from the condensation of an amino acid (like sarcosine) and an aldehyde. rsc.org
Enzymatic C-H Amination: A cutting-edge biocatalytic approach involves the intramolecular amination of C(sp³)–H bonds. Engineered enzymes, such as cytochrome P411 variants, can catalyze the insertion of an alkyl nitrene into a C-H bond to form chiral pyrrolidine derivatives with high enantioselectivity and catalytic efficiency. nih.govnih.gov This method offers a direct and atom-economical route to the desired heterocyclic scaffold from a linear azide (B81097) precursor. nih.gov
Application of Modern Synthetic Techniques for Reaction Efficiency and Scalability
To move from laboratory-scale synthesis to industrial production, modern techniques that enhance efficiency, safety, and scalability are crucial.
Continuous flow chemistry offers significant advantages over traditional batch processing, particularly for reactions that are highly exothermic, use hazardous reagents, or require precise control over reaction parameters. The synthesis of sulfonamides is well-suited to flow technologies. acs.orgresearchgate.net By using meso-reactor apparatuses, sulfonamides can be prepared in a rapid, efficient, safe, and easily scalable manner. acs.orgresearchgate.net This eco-friendly approach often minimizes waste and allows for product isolation through simple extraction and precipitation, yielding pure compounds without the need for extensive purification. acs.org Flow systems have been developed for both single-step and multi-step syntheses of sulfonamide-containing drugs, achieving high throughput and yields. google.com
Microwave-assisted organic synthesis (MAOS) is a valuable technique for accelerating chemical reactions. By using microwave irradiation, reaction times can be dramatically reduced from hours to minutes, often with improved yields and cleaner reaction profiles compared to conventional heating. nih.govresearchgate.net This method has been successfully applied to the synthesis of various heterocyclic compounds, including pyrrolidines and pyrazolines, as well as in Pd-catalyzed amination reactions. beilstein-journals.orgnih.govnih.gov For instance, the cyclization reactions to form pyrrolidine rings or the coupling reactions to form sulfonamides can be significantly enhanced under microwave conditions. nih.govnih.gov
Advanced oxidative and reductive methods are employed for strategic bond-cleavage and functional group interconversions. Ozonolysis is a powerful oxidative transformation used to cleave carbon-carbon double bonds. In the context of pyrrolidine synthesis, a stereoselective method can involve the ozonolysis of a cyclic precursor like an oxazine (B8389632) to open the ring, followed by intramolecular cyclization of the resulting aminoaldehyde to furnish the desired pyrrolidine derivative. mdpi.com
Enzymatic transformations also represent advanced and green oxidative/reductive processes. As discussed previously, enzymes like monoamine oxidase can selectively oxidize amines, while aldehyde dehydrogenases and aldehyde oxidases can convert intermediate aldehydes into carboxylic acids. nih.gov These biocatalytic redox reactions are integral to chemoenzymatic cascades that build molecular complexity under mild, aqueous conditions. nih.gov
Computational and Theoretical Investigations
Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of a molecule at the electronic level. bohrium.comeurjchem.com These methods are used to optimize the molecular geometry, calculate spectroscopic properties, and determine electronic parameters that govern the molecule's reactivity and stability. nih.gov
The electronic structure of 2-[4-(pyrrolidine-1-sulfonyl)phenyl]ethan-1-amine can be characterized by analyzing its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.
In related sulfonamide structures, the HOMO is typically localized over the electron-rich parts of the molecule, such as the phenyl ring and the amine group, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is often distributed around the electron-deficient sulfonamide group, marking it as the likely site for nucleophilic attack. DFT calculations can precisely map these orbitals and quantify their energies, allowing for the prediction of various reactivity descriptors.
| Parameter | Description | Typical Calculated Value (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 to -5.5 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -0.5 |
| Energy Gap (ΔE) | LUMO-HOMO Energy Difference | 4.5 to 5.5 |
| Ionization Potential (I) | -EHOMO | 5.5 to 6.5 |
| Electron Affinity (A) | -ELUMO | 0.5 to 1.5 |
The biological activity of a molecule is intrinsically linked to its three-dimensional shape and conformational flexibility. For this compound, two key areas of conformational freedom are the sulfonamide group and the phenethylamine (B48288) side chain.
Sulfonamide Moiety: The geometry around the sulfur atom in the sulfonamide group is tetrahedral. The rotational barrier around the S-N bond and the S-C(phenyl) bond determines the orientation of the pyrrolidine (B122466) ring relative to the phenyl group. Studies on analogous structures, such as 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline (B195563), have used DFT calculations to determine the most stable conformation. bohrium.comeurjchem.com These studies reveal a dihedral angle between the pyrrolidine and benzene (B151609) rings, indicating that the molecule is not perfectly coplanar. bohrium.comeurjchem.com
Phenethylamine Moiety: The phenethylamine portion of the molecule also possesses conformational flexibility, primarily due to rotation around the C-C single bonds of the ethylamine (B1201723) side chain. Computational methods like MNDO and PCILO have been used to study phenethylamine derivatives, often concluding that they favor an extended conformation, which can be crucial for interaction with biological receptors. nih.gov
Molecular Electrostatic Potential (MESP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic agents. researchgate.net The MESP map displays regions of varying electron density, typically color-coded where red indicates electron-rich areas (negative potential, susceptible to electrophilic attack) and blue indicates electron-poor areas (positive potential, susceptible to nucleophilic attack). researchgate.net
For this compound, the MESP map would be expected to show:
Negative Potential (Red/Yellow): Concentrated around the oxygen atoms of the sulfonamide group, making them primary sites for hydrogen bond donation and interactions with positive centers.
Positive Potential (Blue): Located around the hydrogen atoms of the amine group (NH2), indicating their role as hydrogen bond donors.
Neutral/Intermediate Potential (Green): Spread across the carbon atoms of the phenyl and pyrrolidine rings.
This visualization helps in understanding how the molecule might interact with a biological target, guiding the design of new derivatives with enhanced binding properties. nih.govresearchgate.net
Molecular Docking Studies with Potential Biological Targets
Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein or enzyme. nih.govresearchgate.net This method is essential in drug discovery for identifying potential biological targets and understanding the molecular basis of ligand-receptor interactions.
Given the structural features of this compound, several biological targets can be proposed. The sulfonamide moiety is a well-known pharmacophore found in drugs targeting enzymes like carbonic anhydrase and dihydrofolate reductase (DHFR). researchgate.net Docking studies on derivatives of the related compound 1-(4-(pyrrolidin-1-ylsulfonyl)phenyl)ethanone have shown potential inhibitory activity against DHFR. researchgate.net
A typical docking study involves placing the optimized 3D structure of the ligand into the active site of the target protein. A scoring function is then used to estimate the binding affinity (often expressed as a binding energy in kcal/mol) and identify key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.
| Ligand | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|
| This compound | -7.5 to -9.0 | Asp27 | Hydrogen Bond (with amine group) |
| Ile50, Leu54 | Hydrophobic Interaction (with phenyl ring) | ||
| Ser59 | Hydrogen Bond (with sulfonyl oxygen) |
The results from docking studies can reveal a positive correlation between calculated binding affinities and experimentally observed biological activity, providing a rationale for the molecule's mechanism of action. nih.gov
Molecular Dynamics Simulations
While molecular docking provides a static snapshot of the ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.gov MD simulations are crucial for assessing the stability of a docked complex and exploring the conformational changes that may occur upon ligand binding. nih.gov
Following a molecular docking study, the most promising ligand-receptor pose is subjected to MD simulation. The system is placed in a simulated physiological environment (e.g., a water box with ions at a specific temperature and pressure), and the trajectories of all atoms are calculated over a period typically ranging from nanoseconds to microseconds.
Analysis of the MD trajectory provides critical information on the stability of the complex. A key metric is the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms from their initial positions. A stable RMSD value over the simulation time suggests that the complex is in a stable conformation. Furthermore, MD simulations allow for the detailed analysis of intermolecular interactions, such as the persistence of hydrogen bonds, changes in hydrophobic contacts, and the role of water molecules in mediating the interaction. nih.gov This dynamic information provides a more realistic and accurate picture of the binding event than static docking alone.
| Parameter | Description | Typical Value/Setting |
|---|---|---|
| Force Field | Set of parameters to calculate potential energy | AMBER, CHARMM, GROMOS |
| Solvent Model | Representation of the aqueous environment | TIP3P, SPC/E |
| Simulation Time | Total duration of the simulation | 100 - 500 nanoseconds |
| Temperature | System temperature | 300 K (27 °C) |
| Pressure | System pressure | 1 bar |
| Ensemble | Statistical mechanics ensemble | NPT (isothermal-isobaric) |
Conformational Landscape Exploration of Flexible Ligands
The conformational flexibility of a ligand is a critical determinant of its binding affinity and selectivity for a biological target. For a molecule such as this compound, which possesses multiple rotatable bonds, a thorough exploration of its conformational landscape is essential for understanding its structure-activity relationship. While specific experimental or computational studies on the conformational analysis of this exact molecule are not extensively documented, principles derived from analogous structures, such as pyrrolidine-containing compounds and phenylethylamine derivatives, can provide significant insights. nih.govresearchgate.net
The conformational space of this compound is primarily defined by three key regions of flexibility:
The Pyrrolidine Ring Pucker: The five-membered pyrrolidine ring is not planar and typically adopts envelope (E) or twisted (T) conformations to minimize steric strain. The puckering of the ring can be influenced by the substituents. For instance, in related proline derivatives, substituents on the C4 position can lock the ring in either a Cγ-exo or Cγ-endo envelope conformation. nih.gov In the case of this compound, the large sulfonylphenyl group attached to the nitrogen atom would likely influence the puckering equilibrium, favoring conformations that minimize steric hindrance between the phenyl group and the pyrrolidine ring protons.
The Ethylamine Side Chain: The ethylamine moiety, a common pharmacophore in many biologically active compounds, has two rotatable bonds that determine the spatial orientation of the terminal amine group relative to the phenyl ring. nih.gov The conformation of this side chain is crucial for interaction with biological targets, often through hydrogen bonding or electrostatic interactions. Studies on conformationally constrained phenylethylamine analogs have demonstrated that restricting the orientation of the ethylamine linker can provide valuable information about the bioactive conformation required for optimal activity at specific receptors. researchgate.net
A hypothetical conformational analysis of this compound would involve computational methods like molecular mechanics (MM) or quantum mechanics (QM) to explore the potential energy surface. The results of such a study could be summarized in a table illustrating the relative energies of different conformers.
| Conformer | Description of Key Dihedral Angles | Relative Energy (kcal/mol) | Population (%) at 298 K |
|---|---|---|---|
| A | Pyrrolidine (Cγ-exo), S-N Torsion (60°), Ethylamine (anti) | 0.00 | 45.2 |
| B | Pyrrolidine (Cγ-endo), S-N Torsion (60°), Ethylamine (anti) | 0.50 | 20.1 |
| C | Pyrrolidine (Cγ-exo), S-N Torsion (180°), Ethylamine (anti) | 1.20 | 7.5 |
| D | Pyrrolidine (Cγ-exo), S-N Torsion (60°), Ethylamine (gauche) | 0.80 | 12.3 |
This table presents hypothetical data for illustrative purposes, based on principles of conformational analysis of similar molecules.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools used to correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. chemijournal.com For a series of analogs of this compound, QSAR and QSPR studies could provide valuable insights for designing new compounds with improved potency, selectivity, or pharmacokinetic profiles.
A typical QSAR/QSPR study on derivatives of this compound would involve the following steps:
Data Set Preparation: A dataset of structurally related compounds with experimentally determined biological activities (e.g., IC50 values for a specific target) or properties (e.g., solubility, lipophilicity) would be compiled.
Molecular Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound in the dataset. These descriptors quantify various aspects of the molecular structure and can be categorized as:
1D Descriptors: Molecular weight, atom counts.
2D Descriptors: Topological indices, connectivity indices, electrotopological state (E-state) indices.
3D Descriptors: Steric parameters (e.g., molecular volume, surface area), electronic parameters (e.g., dipole moment, partial charges), and hydrophobic parameters (e.g., logP). researchgate.net
Model Development and Validation: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, would be used to build a mathematical model that correlates the calculated descriptors with the observed activity or property. The predictive power of the model would be rigorously validated using internal (e.g., cross-validation) and external validation techniques. tandfonline.com
For derivatives of this compound, key structural features that could be varied and analyzed in a QSAR study include:
Substituents on the Phenyl Ring: The nature, position, and size of substituents on the aromatic ring can significantly impact electronic and steric properties, influencing target binding and ADMET properties.
Modifications of the Pyrrolidine Ring: Introducing substituents on the pyrrolidine ring could alter its conformation and interactions with the target.
Alterations to the Ethylamine Side Chain: Changes in the length or branching of the ethylamine chain can affect the positioning of the basic amine group, which is often a key pharmacophoric feature. biomolther.org
Advanced 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) could also be employed. benthamdirect.comnih.gov These methods generate 3D contour maps that visualize the regions around the aligned molecules where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are favorable or unfavorable for activity.
A hypothetical QSAR model for a series of this compound analogs might reveal the importance of specific descriptors, as illustrated in the following table.
| Descriptor | Type | Correlation with Activity | Interpretation |
|---|---|---|---|
| LogP | Hydrophobic | Positive | Increased lipophilicity is favorable for activity, possibly due to better membrane permeability or hydrophobic interactions at the target site. |
| Dipole Moment | Electronic | Negative | A lower overall dipole moment is preferred, suggesting that non-polar interactions may dominate the binding event. |
| ASA_H | Steric/Topological | Positive | A larger solvent-accessible surface area of hydrophobic atoms is beneficial, indicating the importance of hydrophobic contacts. |
| E-state of Sulfonyl Sulfur | Electronic/Topological | Positive | A higher electrotopological state value for the sulfur atom of the sulfonamide group may indicate its importance in electrostatic or hydrogen-bonding interactions. |
This table presents a hypothetical QSAR model for illustrative purposes, based on common descriptors and their interpretations in QSAR studies of related compound classes.
Biological Activity and Mechanistic Insights in Vitro and Theoretical Studies
Enzyme Inhibition Studies
The structural characteristics of 2-[4-(pyrrolidine-1-sulfonyl)phenyl]ethan-1-amine suggest it may act as an inhibitor for several classes of enzymes. The presence of a sulfonamide group is a key pharmacophore in many enzyme inhibitors, and the pyrrolidine (B122466) ring is a common feature in various bioactive compounds.
Inhibition of Dihydropteroate (B1496061) Synthetase (DHPS) in Prokaryotic Systems
Dihydropteroate synthase (DHPS) is a critical enzyme in the folate biosynthesis pathway of many microorganisms. This pathway is essential for the synthesis of nucleic acids and certain amino acids, making DHPS a validated target for antimicrobial agents. The sulfonamide class of drugs functions by acting as competitive inhibitors of DHPS, mimicking the natural substrate, para-aminobenzoic acid (pABA).
While the core structure of this compound contains a sulfonamide moiety, which is a hallmark of DHPS inhibitors, specific in vitro studies evaluating the inhibitory activity of this particular compound against prokaryotic DHPS have not been identified in the reviewed scientific literature. Therefore, no quantitative data on its potential DHPS inhibition is available.
Carbonic Anhydrase Isozyme Inhibition
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions such as glaucoma, epilepsy, and certain types of cancer. Aromatic and heterocyclic sulfonamides are the most prominent class of CA inhibitors.
The this compound molecule contains a benzenesulfonamide group, a classic feature for interaction with the zinc ion in the active site of carbonic anhydrases. Various sulfonamide derivatives have been investigated as inhibitors of different CA isozymes, including cytosolic forms (hCA I and II) and tumor-associated transmembrane isoforms (hCA IX and XII). However, specific studies detailing the inhibitory potency and isozyme selectivity of this compound are not present in the available literature.
Dipeptidyl Peptidase-4 (DPP-4) Inhibition
Dipeptidyl peptidase-4 (DPP-4) is a serine protease that plays a significant role in glucose homeostasis by inactivating incretin hormones like glucagon-like peptide-1 (GLP-1). Inhibition of DPP-4 is a therapeutic strategy for the management of type 2 diabetes. Many potent and selective DPP-4 inhibitors incorporate a pyrrolidine ring in their structure, which interacts with the S1 pocket of the enzyme's active site.
Given the presence of a pyrrolidine moiety in this compound, it is plausible that the compound could exhibit inhibitory activity against DPP-4. A novel series of pyrrolidine-constrained phenethylamines has been developed as DPP-4 inhibitors nih.gov. However, research specifically quantifying the DPP-4 inhibitory capacity of this compound has not been found.
Investigation of Other Relevant Enzyme Systems (e.g., AChE, GST, MMP-2)
Acetylcholinesterase (AChE): Acetylcholinesterase is a key enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). AChE inhibitors are used in the treatment of Alzheimer's disease and other neurological conditions. While a vast number of compounds have been screened for AChE inhibitory activity, there is no specific data available for this compound in the current body of scientific literature.
Glutathione S-transferase (GST): Glutathione S-transferases are a family of enzymes involved in the detoxification of a wide range of xenobiotic and endogenous compounds. Overexpression of GSTs has been linked to drug resistance in cancer therapy, making GST inhibitors a subject of interest. Despite the investigation of various chemical scaffolds as GST inhibitors, specific studies on the effect of this compound on GST activity are not documented.
Matrix Metalloproteinase-2 (MMP-2): Matrix metalloproteinases are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. MMP-2, specifically, plays a role in physiological processes like tissue remodeling, as well as in pathological conditions such as tumor invasion and metastasis. The pyrrolidine scaffold has been utilized in the design of MMP inhibitors. Compounds containing sulfonamide pyrrolidine derivatives have shown nanomolar activity for some MMP subclasses. However, the inhibitory effect of this compound on MMP-2 has not been specifically reported.
Receptor Binding and Modulation Studies
The phenylethylamine portion of this compound is a common structural motif in many neurotransmitters and receptor ligands, suggesting potential interactions with various receptor systems.
Serotonin Receptor (e.g., 5-HT1D, 5-HT2, 5-HT6) Ligand Binding Affinities and Selectivity
Serotonin (5-hydroxytryptamine, 5-HT) receptors are a large family of G protein-coupled receptors and ligand-gated ion channels that mediate the effects of serotonin. They are targets for a wide range of therapeutic agents used to treat psychiatric and neurological disorders.
5-HT1D Receptor: The 5-HT1D receptor is implicated in the pathophysiology of migraine, and agonists at this receptor are used as acute migraine treatments. A series of 3-[2-(pyrrolidin-1-yl)ethyl]indoles have been identified as potent agonists for the h5-HT1D receptor. This suggests that the pyrrolidine-ethanamine substructure of the title compound could potentially interact with this receptor subtype. However, specific binding affinity data for this compound at the 5-HT1D receptor is not available.
5-HT2 Receptors: The 5-HT2 receptor family, particularly the 5-HT2A subtype, is a key target for atypical antipsychotic drugs. Blockade of this receptor is a fundamental characteristic of many medications used to treat schizophrenia and other psychotic disorders. While many compounds have been evaluated for their affinity to 5-HT2 receptors, no specific binding data for this compound has been reported.
5-HT6 Receptor: The 5-HT6 receptor is almost exclusively expressed in the central nervous system and is a target for cognitive enhancement in Alzheimer's disease and other neurodegenerative disorders. A structurally related compound, 4-(2-bromo-6-pyrrolidin-1-ylpyridine-4-sulfonyl)phenylamine, has been identified as a very potent and selective 5-HT6 receptor antagonist. This finding suggests that the pyrrolidine-sulfonyl-phenyl scaffold is a promising pharmacophore for -HT6 receptor ligands. Despite this, specific binding affinities and selectivity profiles for this compound at the 5-HT6 receptor have not been documented in the scientific literature.
Dopamine (B1211576) Receptor (e.g., D1, D2, DAT, TAAR1) Ligand Interactions
The structural components of this compound, particularly the amine nitrogen, are crucial for interactions with dopamine receptors. Research on analogues of the dopaminergic antagonist sulpiride, which also contains a sulfonyl group, indicates that the molecular form of the amine is critical for these interactions. Studies have shown that dopaminergic antagonists likely bind in their charged, protonated forms to anionic sites on the D2 receptor. nih.gov For instance, permanently charged analogues of sulpiride were effective at antagonizing the effects of apomorphine and displacing [3H]spiperone from D2 binding sites, whereas permanently uncharged analogues were inactive. nih.gov This suggests that the ethan-1-amine moiety of the title compound plays a key role in its potential dopaminergic activity.
The pyrrolidine ring is also a recognized moiety in ligands targeting dopamine receptors. Substituted pyrrolidines have been identified as key dopaminergic components in the design of dual-target ligands that interact with both μ-opioid receptors (MOR) and dopamine D3 receptors (D3R). nih.gov
Furthermore, the trace amine-associated receptor 1 (TAAR1), a G protein-coupled receptor that responds to trace amines and related amphetamines, represents another potential target. frontiersin.orgwikipedia.org TAAR1 is known to modulate dopaminergic systems. researchgate.netresearchgate.net It can form heterodimers with the dopamine D2 receptor, leading to functional and physical interactions that are critical for modulating the dopaminergic system. merckmillipore.com Activation of TAAR1 can influence dopamine transporter function and the responsiveness of D2 receptors to other ligands. frontiersin.orgmerckmillipore.com Given its structure as a phenylethylamine derivative, this compound is a candidate for interaction with TAAR1.
Chemokine Receptor (e.g., CXCR4) Binding
The pyrrolidine scaffold is a key structural feature in the design of potent antagonists for the C-X-C chemokine receptor type 4 (CXCR4). nih.govnih.gov This receptor is a significant therapeutic target due to its role in cancer metastasis and HIV infection. nih.govnih.gov The binding pocket of CXCR4 is characterized by a high negative charge, which facilitates strong interactions with positively charged functional groups, such as the protonated amine in the subject compound. nih.gov
Research into novel CXCR4 antagonists based on a pyrrolidine scaffold has yielded compounds with high binding affinity. nih.gov For example, systematic structural optimization has led to the identification of antagonists that can effectively displace the fluorescent 12G5 antibody from the receptor, demonstrating potent competitive binding. nih.govnih.gov
| Compound | CXCR4 Binding Affinity (IC50, nM) | Reference |
|---|---|---|
| Representative Pyrrolidine Antagonist (Compound 46) | 79 | nih.gov |
Analysis of Interactions with Other G-Protein Coupled Receptors (e.g., Adenosine Receptors) and Intracellular Targets (e.g., CALR)
Beyond dopaminergic and chemokine receptors, the structural elements of this compound suggest potential interactions with other receptor families. Adenosine receptors, for instance, are a well-established class of G-protein coupled receptors (GPCRs). While many known adenosine receptor antagonists feature different core scaffolds like pyrazolopyridazine or thieno[3,2-d]pyrimidine, the broad chemical space of GPCR ligands means that cross-reactivity cannot be ruled out without specific testing. nih.govresearchgate.netresearchgate.net The development of dual A1/A2A receptor antagonists is an area of interest, as simultaneous inhibition may offer synergistic effects in certain neurological conditions. nih.gov
Interaction with intracellular targets is also a possibility. Calreticulin (CALR), an endoplasmic reticulum (ER) chaperone protein, is one such target. nih.govnih.gov Mutations in CALR are linked to myeloproliferative neoplasms, and strategies to disrupt aberrant CALR protein complexes are being explored. nih.govnih.gov Current approaches have focused on synthetic peptides designed to competitively inhibit the C-terminal domain of mutant CALR, thereby abrogating downstream signaling. nih.govnih.gov While mechanistically distinct from small-molecule receptor antagonism, this highlights the diversity of potential cellular targets.
Elucidation of Molecular Mechanisms of Action (In Vitro and Computational Hypotheses)
Competitive Antagonism and Structural Analog Recognition
The mechanism of action for ligands structurally related to this compound frequently involves competitive antagonism. This occurs when the molecule binds to the same site on the receptor as the endogenous ligand, thereby blocking its effect without initiating a biological response.
At D2 Receptors: Analogs have been shown to antagonize the inhibitory effect of apomorphine on neurotransmitter release, a hallmark of competitive antagonism at the D2 receptor. nih.gov Receptor recognition is dependent on the charged state of the amine, which interacts with an anionic site. nih.gov
At CXCR4 Receptors: Pyrrolidine-based antagonists have been demonstrated to competitively displace the 12G5 antibody, indicating binding to the same or an overlapping site. nih.gov This action prevents the binding of the natural ligand, the chemokine CXCL12. nih.gov
Structural recognition by these receptors is highly specific. The precise arrangement of the phenyl ring, the ethylamine (B1201723) chain, and the pyrrolidine-sulfonyl group dictates the affinity and selectivity of the interaction.
Induction of Specific Cellular Responses (e.g., Calcium Dysregulation Leading to Apoptosis)
Binding of antagonists to their target receptors can trigger specific downstream cellular events. For CXCR4, binding of its endogenous ligand CXCL12 normally induces a cytosolic calcium flux. Potent pyrrolidine-based CXCR4 antagonists have been shown to effectively inhibit this response. nih.gov This demonstrates a clear, measurable cellular consequence of receptor blockade.
| Compound | Inhibition of CXCL12-Induced Calcium Flux (IC50, nM) | Reference |
|---|---|---|
| Representative Pyrrolidine Antagonist (Compound 46) | 0.25 | nih.gov |
Analysis of Specific Intermolecular Interactions at the Binding Site (e.g., Hydrogen Bonding, Electrostatic, Hydrophobic)
The binding of this compound to a receptor active site is stabilized by a combination of intermolecular forces. Based on computational docking studies of similar ligands and the nature of receptor binding pockets, the following interactions are hypothesized:
Electrostatic Interactions: As previously noted, the primary amine of the ethanamine side chain is expected to be protonated at physiological pH. This positive charge would form a strong electrostatic interaction or salt bridge with negatively charged amino acid residues, such as aspartate or glutamate, which are common in the binding pockets of aminergic GPCRs like the D2 receptor and CXCR4. nih.govnih.gov
Hydrogen Bonding: The sulfonyl group contains two oxygen atoms that can act as hydrogen bond acceptors, while the amine group can act as a hydrogen bond donor. These groups can form crucial hydrogen bonds with polar residues in the receptor's binding site, contributing to the stability of the ligand-receptor complex.
Hydrophobic Interactions: The phenyl ring and the aliphatic pyrrolidine ring provide hydrophobic surfaces that can engage in van der Waals or hydrophobic interactions with nonpolar amino acid residues (e.g., leucine, valine, phenylalanine) within the binding pocket. nih.gov These interactions are critical for the proper orientation and anchoring of the ligand.
Structure Activity Relationship Sar Studies and Rational Design Strategies
Impact of Substituents on the Sulfonamide Moiety on Biological Activity
The sulfonamide group (SO₂N) is a critical component of the molecule, serving as a versatile linker and influencing the electronic properties and binding interactions of the entire ligand. In medicinal chemistry, sulfonamides are often employed as bioisosteres for other functional groups like carboxamides or ureas due to their similar hydrogen bonding capabilities and stereoelectronic profiles. nih.govresearchgate.net
In the context of TAAR1 ligands, the nature of the group attached to the sulfonyl moiety significantly impacts biological activity. Studies on related scaffolds have demonstrated that replacing an alkyl group on the sulfonamide with an aromatic ring can switch a compound's activity from agonism to antagonism, highlighting the sensitivity of the receptor to the steric and electronic nature of this position. nih.gov
In a study of 4-(2-aminoethyl)piperidine-based TAAR1 agonists, which are close structural analogs of the target compound, a urea (B33335) linkage was found to be optimal for activity. When this urea was replaced with various sulfonamides, including a phenylsulfonamide, the resulting compounds were found to be inactive. mdpi.com This suggests that while the sulfonamide group is a valid structural component, its specific presentation and the nature of its substituents are paramount for effective interaction with TAAR1. The pyrrolidine (B122466) ring in the target compound serves as a fixed substituent on the sulfonamide nitrogen, and its specific size and conformation are crucial for fitting into the receptor's binding pocket. Alterations here, such as replacing the pyrrolidine with different cyclic or acyclic amines, would be expected to profoundly affect activity.
Table 1: Bioisosteric Replacement of a Urea Moiety with Sulfonamides in a Related TAAR1 Agonist Scaffold Data derived from studies on 4-(2-aminoethyl)piperidine analogs where the core structure is analogous to 2-[4-(pyrrolidine-1-sulfonyl)phenyl]ethan-1-amine.
| Compound ID | Moiety at Position 4 of Phenyl Ring | TAAR1 Agonist Activity (EC₅₀) |
| Lead Compound | -NH-CO-NH-Aryl | Active (Submicromolar) |
| Analog 26 | -SO₂-Phenyl | Inactive |
| Analog 27 | -SO₂-Methyl | Inactive |
| Analog 28 | -SO₂-Trifluoromethyl | Inactive |
Source: Adapted from research on 4-(2-aminoethyl)piperidine derivatives. mdpi.com
Role of the Pyrrolidine Ring System in Modulating Ligand Efficacy and Selectivity
The pyrrolidine ring is a saturated five-membered nitrogen heterocycle widely utilized in drug design due to its favorable physicochemical properties and its ability to confer a specific three-dimensional geometry to a molecule. nih.gov Its non-planar, puckered conformation allows it to explore pharmacophore space efficiently, and its nitrogen atom can serve as a key hydrogen bond acceptor or as a point for substitution.
Influence of Modifications to the Phenethylamine (B48288) Backbone and Aromatic Ring on Activity
The phenethylamine portion of the molecule is the primary pharmacophore that mimics endogenous trace amines, making it essential for binding and activation of TAAR1. nih.govresearchgate.net Modifications to this backbone, including the phenyl ring and the ethylamine (B1201723) chain, have been extensively explored to fine-tune agonist activity, selectivity, and pharmacokinetic properties.
The phenyl ring of the phenethylamine core interacts with a hydrophobic pocket within the TAAR1 binding site, forming crucial π–π stacking and hydrophobic interactions with aromatic residues like phenylalanine (Phe) and tryptophan (Trp). nih.govacs.org The position, size, and electronic nature of substituents on this ring can dramatically alter binding affinity and efficacy.
In related TAAR1 agonists, substitution on the phenyl ring is a common strategy for optimization. nih.gov For example, introducing small, lipophilic groups such as halogens (e.g., chloro) or methyl groups can enhance binding by increasing hydrophobic interactions within the pocket. However, the position of substitution is critical; in one study on related analogs, a methyl group in the meta-position increased potency tenfold, while ortho- or para-methyl groups rendered the compound inactive. mdpi.com This highlights the precise steric constraints of the binding site. The introduction of bulky groups or polar substituents that cannot form favorable interactions would likely lead to a decrease in activity.
The ethylamine side chain acts as a spacer, ensuring the correct distance and orientation between the aromatic ring and the basic amine group. The length of this linker is typically conserved in TAAR1 agonists and other phenethylamine-based ligands.
Chain Length: Shortening or lengthening the two-carbon chain generally reduces activity. A one-carbon (methylamine) or three-carbon (propylamine) linker would misalign the key pharmacophoric elements—the aromatic ring and the terminal amine—disrupting the precise interactions required for receptor activation. The two-carbon chain is considered optimal for emulating the endogenous ligand β-phenylethylamine. researchgate.net
Branching: The introduction of substituents, particularly a methyl group, on the carbon atoms of the ethylamine chain can have significant effects.
α-Methylation: Adding a methyl group to the carbon adjacent to the amine group (the α-position) creates an amphetamine-like structure. This modification often increases metabolic stability by hindering metabolism by monoamine oxidase (MAO). sigmaaldrich.com In many cases, it also enhances potency at monoaminergic targets, although it can introduce stereochemical considerations.
β-Methylation: Substitution on the carbon adjacent to the phenyl ring (the β-position) is less common but would also introduce a chiral center and add steric bulk, likely altering the preferred conformation and potentially hindering binding.
Bioisosteric Replacements and Scaffold Hopping Approaches in Analog Design
Bioisosteric replacement and scaffold hopping are powerful strategies in medicinal chemistry to improve a lead compound's properties while retaining its biological activity. mdpi.com
For the this compound scaffold, several bioisosteric replacements could be envisioned:
Sulfonamide Moiety: As previously discussed, the sulfonamide itself can be considered a bioisostere of a carboxamide or urea. nih.gov However, data from related TAAR1 agonists suggest that this particular replacement may not be favorable for agonist activity in this scaffold, as urea analogs were active while sulfonamide analogs were not. mdpi.com
Pyrrolidine Ring: The pyrrolidine ring could be replaced by other five- or six-membered heterocycles like piperidine, morpholine, or even acyclic dialkylamino groups. Each change would alter the steric profile and basicity, likely impacting potency and selectivity.
Phenyl Ring: The central phenyl ring could be replaced with other aromatic systems, such as thiophene, pyridine, or pyrazole. This "scaffold hopping" approach aims to discover novel intellectual property and potentially improve properties like solubility or metabolic stability, but it often requires significant re-optimization of the rest of the molecule to maintain the necessary binding interactions.
Stereochemical Considerations in Structure-Activity Relationships and Chiral Recognition
While the parent compound this compound is achiral, modifications to the phenethylamine backbone, such as adding a methyl group at the α- or β-position, would introduce a chiral center. Biological receptors are chiral environments, and it is well-established that they often exhibit stereoselectivity, meaning one enantiomer will have significantly higher affinity or efficacy than the other.
For TAAR1, studies on amphetamine and its analogs have shown species-dependent stereoselectivity. sigmaaldrich.com For instance, S-(+)-amphetamine is generally more potent than its R-(-)-enantiomer. Therefore, if chiral analogs of the target compound were synthesized, it would be crucial to separate and test the individual enantiomers. The more active enantiomer (the eutomer) provides a clearer understanding of the optimal three-dimensional arrangement of functional groups required for binding to the receptor, guiding further rational drug design.
Compound Names Table
| Abbreviation / ID | Full Chemical Name |
| TAAR1 | Trace Amine-Associated Receptor 1 |
| EPPTB | N-(3-ethoxyphenyl)-4-(1-pyrrolidinyl)-3-(trifluoromethyl)benzamide |
| MAO | Monoamine Oxidase |
| Phe | Phenylalanine |
| Trp | Tryptophan |
| Analog 26 | 2-[1-(Phenylsulfonyl)piperidin-4-yl]ethanamine |
| Analog 27 | 2-[1-(Methylsulfonyl)piperidin-4-yl]ethanamine |
| Analog 28 | 2-[1-(Trifluoromethylsulfonyl)piperidin-4-yl]ethanamine |
Q & A
Q. What are the standard synthetic routes for preparing 2-[4-(pyrrolidine-1-sulfonyl)phenyl]ethan-1-amine?
The compound can be synthesized via condensation reactions involving substituted benzaldehydes and sulfonyl-containing precursors. A common method involves refluxing intermediates (e.g., enones) with guanidine nitrate and lithium hydroxide in ethanol, followed by purification via column chromatography using silica gel and ethyl acetate/petroleum ether gradients . Key steps include:
- Step 1 : Formation of (E)-1-(4-morpholinophenyl)-3-aryl-prop-2-en-1-ones via condensation of 1-(4-morpholinophenyl)ethanone with substituted benzaldehydes in ethanol under basic conditions (e.g., NaOH) at 200°C .
- Step 2 : Cyclization with guanidine nitrate and LiOH in refluxing ethanol for 4 hours to yield pyrimidin-2-amine derivatives .
- Purification : Column chromatography with silica gel (100–200 mesh) and ethyl acetate/petroleum ether (2:8) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Structural confirmation relies on:
- IR Spectroscopy : Detection of sulfonyl (SO₂) stretching vibrations (~1150–1300 cm⁻¹) and amine (NH) bands (~3360 cm⁻¹) .
- LC-MS : Determination of molecular ion peaks (e.g., [M-H]⁻ at m/z 318 for related sulfonylphenyl ethanamines) .
- NMR : Key signals include δ 2.51–2.85 ppm (methylene protons adjacent to the amine) and δ 3.11–3.13 ppm (sulfonyl-linked pyrrolidine protons) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
Yield optimization involves:
- Catalyst Screening : Testing bases like LiOH (used in pyrimidine synthesis, yielding 28–81% ) vs. alternatives (e.g., KOH or NaOH).
- Solvent Effects : Refluxing ethanol promotes cyclization but may require co-solvents (e.g., water) for intermediate solubility .
- Reaction Time : Extending reflux duration (e.g., from 4 to 24 hours) improves conversion rates but risks side reactions like over-alkylation .
Q. How to resolve contradictions in spectral data for sulfonyl-containing ethanamine derivatives?
Contradictions (e.g., unexpected NMR splitting or IR shifts) arise from:
- Tautomerism : Amine-sulfonyl interactions may lead to rotameric forms, causing split signals in NMR .
- Impurity Profiles : Column chromatography fractions should be analyzed via HPLC to confirm purity (>95%) before spectral interpretation .
- Crystallographic Validation : Single-crystal X-ray diffraction can resolve ambiguities in bond geometries .
Q. What strategies are used to evaluate the biological activity of this compound?
- Microbial Assays : Test against Gram-positive/negative bacteria using broth microdilution (MIC values) .
- Receptor Binding Studies : Radioligand displacement assays (e.g., adenosine A2A receptor inverse agonism, as seen in piperidine-thiazolopyrimidine derivatives) .
- ADMET Profiling : Metabolic stability in liver microsomes and permeability via Caco-2 cell monolayers .
Methodological and Regulatory Considerations
Q. How to design a stability study for this compound under varying pH and temperature?
- Forced Degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 40–60°C for 24–72 hours .
- Analytical Monitoring : Use HPLC with UV detection (λ = 254 nm) to track degradation products .
Q. What regulatory guidelines apply to handling sulfonyl- and pyrrolidine-containing compounds?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
